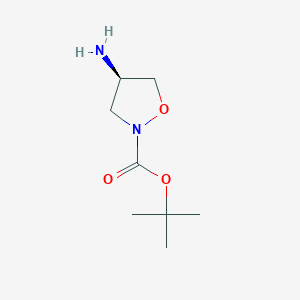

tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate

Description

tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is a chiral oxazolidine derivative featuring a tert-butyl ester group at position 2 and an amino (-NH₂) substituent at the 4R position of the heterocyclic ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its stereochemical rigidity and functional group diversity.

Properties

IUPAC Name |

tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDFXRHGXLOO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl group. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring. The tert-butyl group can then be introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The oxazolidine ring can be reduced under specific conditions to yield amino alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Primary alcohols.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that oxazolidine derivatives exhibit promising antimicrobial properties. For instance, compounds similar to tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate have been tested against various bacterial strains, demonstrating effective inhibition. A study highlighted the compound's potential in synthesizing new antibiotics targeting resistant bacteria strains, showcasing its structural versatility in drug design .

1.2 Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality allows for the selective formation of enantiomers in reactions involving electrophiles. The oxazolidine ring structure facilitates stereoselective reactions, making it valuable in synthesizing pharmaceuticals with specific stereochemical configurations .

Synthetic Applications

2.1 Synthesis of Complex Molecules

This compound has been employed in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be further modified to yield desired products. For example, it has been used as a precursor in synthesizing thiazoles and other heterocycles, which are important in medicinal chemistry .

2.2 Ligand Development

The compound is also utilized in developing ligands for metal-catalyzed reactions. Its structural features enhance the binding affinity and selectivity of ligands in catalytic processes, particularly those involving transition metals. This application is crucial for improving reaction efficiencies and yields in synthetic organic chemistry .

Case Studies

3.1 Case Study: Antibacterial Properties

In a study published by the National Center for Biotechnology Information (NCBI), researchers synthesized a series of oxazolidine derivatives based on this compound and evaluated their antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The results showed that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications .

3.2 Case Study: Asymmetric Synthesis

Another notable application involved using this compound as a chiral auxiliary in synthesizing a specific class of amino acids. The study demonstrated that using this compound allowed for high enantiomeric excesses (up to 95%) in the final products, highlighting its effectiveness as a chiral building block .

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazolidine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl Oxazolidine Derivatives

Notes:

Stability and Stereochemical Considerations

- Steric Protection : The tert-butyl ester group enhances stability under basic or nucleophilic conditions, protecting the carboxylate moiety during reactions.

- Stereochemical Rigidity : The oxazolidine ring’s conformation restricts substituents to specific spatial orientations, critical for designing chiral ligands or bioactive molecules .

Biological Activity

Tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazolidine ring that contributes to its biological activity. The presence of the amino group and the tert-butyl substituent enhances its solubility and reactivity. The compound's chemical structure is represented as follows:

- Molecular Formula : CHNO

- CAS Number : 2089610-73-9

| Property | Value |

|---|---|

| Molecular Weight | 174.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Purity | >95% |

This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:

- Antimicrobial Activity : Studies have indicated that oxazolidine derivatives can exhibit antimicrobial properties. This is attributed to their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery.

- Anticancer Properties : Research has shown that compounds similar to this compound can modulate signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. This modulation can lead to significant inhibition of tumor growth in preclinical models .

- Neuroprotective Effects : Some studies suggest that oxazolidine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neurotransmitter levels.

Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that a related oxazolidine compound inhibited tumor growth by 93% in a murine model with PI3Kα mutations. The compound was administered at a dose of 25 mg/kg twice daily, showing promising results for future clinical applications .

Study 2: Antimicrobial Efficacy

Research conducted on various oxazolidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to the inhibition of protein synthesis, making it a potential candidate for developing new antibiotics.

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound in various cell lines:

- Cell Line : SKOV-3 (ovarian cancer)

- Result : Significant reduction in cell viability with IC50 values in low micromolar ranges.

In Vivo Studies

In vivo studies have confirmed the safety profile and efficacy of this compound in animal models, paving the way for potential therapeutic applications.

Table 2: Summary of Biological Activities

Q & A

Q. What are the key structural features of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate, and how do they influence reactivity?

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves:

- Step 1 : Cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., phosgene or carbonyldiimidazole) to form the oxazolidine ring.

- Step 2 : Protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in tetrahydrofuran).

- Step 3 : Purification via column chromatography or recrystallization.

Key catalysts include triethylamine for Boc protection, and solvents like THF or dichloromethane are preferred for their inertness .

Q. How can the stereochemical integrity of the (4R)-configuration be confirmed post-synthesis?

- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose- or cellulose-based columns).

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in the oxazolidine ring to confirm ring puckering and substituent orientation.

- X-ray Crystallography : Definitive confirmation of absolute configuration .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) impact the yield and enantiomeric excess of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in Boc protection, while nonpolar solvents (e.g., toluene) improve crystallinity.

- Catalysts : Triethylamine or DMAP accelerates Boc protection but may induce racemization if temperatures exceed 0–25°C.

- Temperature Control : Low temperatures (−10°C to 0°C) during cyclization minimize side reactions (e.g., ring-opening).

Data from analogous oxazolidine syntheses show yields of 60–85% with enantiomeric excess (ee) >95% under optimized conditions .

Q. What analytical techniques are recommended to resolve contradictions in stability data under acidic/basic conditions?

- pH-Dependent Stability Studies : Use HPLC or LC-MS to monitor degradation products. For example, acidic conditions (pH <3) may hydrolyze the Boc group, while basic conditions (pH >10) could open the oxazolidine ring.

- Kinetic Analysis : Measure half-life () at varying pH levels to construct a stability profile.

- DFT Calculations : Model protonation states and transition states to predict degradation pathways .

Q. What strategies mitigate stereochemical inversion during functionalization of the 4-amino group?

- Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc) to shield the amino group during subsequent reactions.

- Mild Coupling Agents : Employ HATU or EDC/HOBt for amide bond formation to minimize racemization.

- Low-Temperature Reactions : Conduct acylations at −20°C to reduce kinetic energy and retain configuration.

Evidence from pyrrolidine-based systems suggests <2% epimerization under these conditions .

Q. How does the oxazolidine ring’s conformation affect interactions with biological targets (e.g., enzymes)?

- Conformational Restriction : The oxazolidine ring’s puckering (envelope or twist) alters binding pocket compatibility. For example, a flattened ring may enhance π-π stacking with aromatic residues.

- Hydrogen Bonding : The carbamate carbonyl and amino group participate in H-bond networks, as seen in protease inhibitor studies.

- Docking Studies : Molecular dynamics simulations of related compounds (e.g., aziridine derivatives) show that stereochemistry modulates binding affinity by >10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.